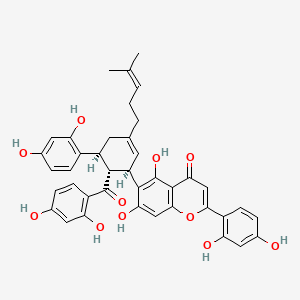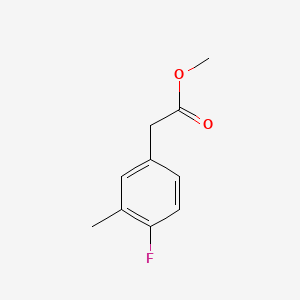
Acide (1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronique
Vue d'ensemble
Description
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid is a boronic acid derivative that features an indole ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorine atom. This compound is part of the broader class of indolylboronic acids, which are known for their stability, non-toxicity, and versatility in various chemical reactions .
Applications De Recherche Scientifique
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid, also known as N-(BOC)-4-fluoroindole-2-boronic acidBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structure .
Mode of Action
This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura cross-coupling reactions . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis, particularly for amines . The BOC group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
For instance, they are involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .
Result of Action
It’s known to be used in the synthesis of hydroxyquinones via suzuki-miyaura coupling of phenylidonium ylides of hydroxyquinones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH), the presence of other compounds, and the specific biological environment can all impact the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid typically involves the halide-to-lithium exchange reaction followed by the addition of a boron-containing reagent. For example, the reaction of 3-bromoindole with n-butyllithium (n-BuLi) followed by the addition of triisopropyl borate can yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Copper-Catalyzed Trifluoromethylation: This reaction introduces a trifluoromethyl group into the compound.
Palladium-Catalyzed Benzylation: This reaction involves the addition of a benzyl group to the compound.
Common Reagents and Conditions:
Reagents: Palladium catalysts, copper catalysts, n-butyllithium, triisopropyl borate.
Major Products: The major products formed from these reactions include various substituted indoles and other complex organic molecules, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Similar in structure but contains a pyrazole ring instead of an indole ring.
N-Boc-1H-pyrazole-4-boronic acid: Another similar compound with a pyrazole ring and a tert-butoxycarbonyl group.
Uniqueness: (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a tert-butoxycarbonyl group on the indole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .
Propriétés
IUPAC Name |
[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZCAVQMVZATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656792 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-25-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-fluoro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)








![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)


